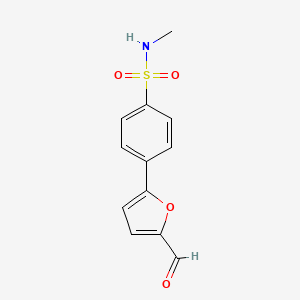

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Description

Structure and Key Features 4-(5-Formylfuran-2-yl)-N-methylbenzene-1-sulfonamide is a benzenesulfonamide derivative with a 5-formylfuran-2-yl substituent at the para position of the benzene ring. The compound’s molecular formula is C₁₁H₉NO₄S, with a molecular weight of 251.26 g/mol (CAS No. 21821-40-9) . The formyl group is a key site for chemical modifications, such as Schiff base formation or nucleophilic additions, which can enhance its pharmacological profile .

Properties

IUPAC Name |

4-(5-formylfuran-2-yl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-13-18(15,16)11-5-2-9(3-6-11)12-7-4-10(8-14)17-12/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXYHHTUJITSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method includes the coupling reaction of 5-formyl-2-furanylboronic acid with N-methylbenzenesulfonamide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylfuran-2-yl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(5-Carboxyfuran-2-yl)-N-methylbenzene-1-sulfonamide.

Reduction: 4-(5-Hydroxymethylfuran-2-yl)-N-methylbenzene-1-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS 68502-14-7) has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, focusing on its chemical characteristics, biological implications, and potential therapeutic uses.

Structural Information

- Molecular Formula : C₁₂H₁₁N₁O₄S

- IUPAC Name : 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide

- SMILES : CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O

- InChIKey : UMXYHHTUJITSCV-UHFFFAOYSA-N

Physical Properties

- Form : Powder

- Purity : 95%

- Storage Temperature : Room Temperature

Pharmaceutical Development

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide has been investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group is significant, as sulfonamides are known for their antibacterial properties. Research indicates that compounds with furan moieties can exhibit various biological activities, including anti-inflammatory and anticancer effects.

Analytical Chemistry

The compound is utilized in analytical chemistry for developing methods to detect and quantify similar sulfonamide derivatives. Its distinct chemical structure allows it to serve as a reference standard in chromatographic techniques, enhancing the accuracy of analytical results.

Studies have shown that derivatives of furan and sulfonamide exhibit promising biological activities:

- Antimicrobial Activity : Research indicates that compounds with furan and sulfonamide structures can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action and efficacy against various cancer types.

Material Science

The compound's unique properties may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities. Its ability to form stable bonds with other materials could enhance the performance characteristics of these products.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several sulfonamide derivatives, including 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide. The results indicated significant inhibition of Gram-positive bacteria, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of specific apoptotic pathways, suggesting further exploration in clinical settings could be beneficial.

Mechanism of Action

The mechanism of action of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with biological receptors, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(5-formylfuran-2-yl)-N-methylbenzenesulfonamide, the following structurally or functionally related sulfonamides are analyzed:

Structural Analogues

Functional Analogues

- (5-Formylfuran-2-yl) Methyl 4-Hydroxy-2-methylenebutanoate (FMHM) Structure: Ester-linked formylfuran and hydroxybutanoate. Activity: Inhibits hepatocellular carcinoma (HCC) via RPS3/SIRT1 pathway repression . Comparison: While 4-(5-formylfuran-2-yl)-N-methylbenzenesulfonamide lacks the ester moiety, its formyl group may enable similar antitumor mechanisms through protein adduct formation .

N-[4-(Trifluoromethyl)phenyl]acetamide Derivatives

Key Comparative Data

| Property | 4-(5-Formylfuran-2-yl)-N-methylbenzenesulfonamide | 3-((6-(5-Formylfuran-2-yl)quinazolin-4-yl)amino)benzenesulfonamide (4i) | 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide |

|---|---|---|---|

| Molecular Weight | 251.26 g/mol | 462.16 g/mol | 340.81 g/mol |

| Functional Groups | Formylfuran, sulfonamide | Formylfuran, sulfonamide, quinazoline | Chlorophenyl, pyrazole, sulfonamide |

| Bioactivity | Potential antitumor (inferred from FMHM) | CA inhibition (IC₅₀ ~10 nM) | Antimicrobial (MIC ~12.5 µg/mL) |

| Solubility | Moderate (polar solvents) | Low (due to quinazoline) | Low (chlorophenyl increases hydrophobicity) |

| Synthetic Complexity | Moderate | High (multi-step quinazoline synthesis) | Moderate |

Biological Activity

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure

The compound features a sulfonamide group attached to a benzene ring and a furan moiety, which is known for its role in various biological activities. The chemical structure can be represented as follows:

Antimicrobial Activity

Sulfonamides are traditionally recognized for their bacteriostatic properties. Recent studies have shown that 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound inhibits bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

- Case Studies :

Anticancer Activity

The anticancer properties of sulfonamides have been explored extensively, with some derivatives showing promising results in inhibiting tumor cell proliferation.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell cycle regulation.

- Case Studies :

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of sulfonamide compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide | Structure | Antimicrobial, Anticancer |

| Sulfanilamide | Structure | Antimicrobial |

| Furosemide | Structure | Diuretic, Antihypertensive |

Research Findings

Recent research highlights the versatility of sulfonamide derivatives, including those similar to 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling a furan-containing aldehyde derivative (e.g., 5-formylfuran-2-yl) with a sulfonamide precursor. A base such as triethylamine or pyridine is often used to neutralize HCl generated during sulfonamide bond formation. For example, analogous sulfonamide syntheses involve reacting aniline derivatives with sulfonyl chlorides under inert conditions . Optimization should include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride). Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use a combination of:

- NMR : H and C NMR to confirm the furan formyl group (δ ~9.6 ppm for aldehyde protons) and sulfonamide connectivity.

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1300–1150 cm (S=O asymmetric/symmetric stretches).

- X-ray crystallography : For definitive structural confirmation, as demonstrated for similar sulfonamides .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How can researchers assess the compound's preliminary biological activity?

- Answer : Standard assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Anticancer screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Enzyme inhibition : Fluorometric assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the understanding of this compound's electronic properties?

- Answer : Perform DFT calculations (e.g., B3LYP/6-31G* level) to:

- Map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions (e.g., formyl group reactivity).

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions.

- Benchmark against experimental UV-Vis data to validate computational models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer : Address discrepancies by:

- Standardizing assays : Control variables like cell passage number, serum concentration, and incubation time.

- SAR studies : Modify functional groups (e.g., replace the formyl group with acetyl) to isolate activity contributors.

- Meta-analysis : Compare data across peer-reviewed studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can crystallographic data inform the design of derivatives with improved solubility?

- Answer : Analyze X-ray structures (e.g., C–H···O hydrogen bonding patterns ) to identify rigid regions. Introduce polar substituents (e.g., hydroxyl, amine) at non-critical positions to enhance aqueous solubility without disrupting bioactive conformations.

Q. What methodologies are recommended for studying the compound's mechanism of action in cancer cells?

- Answer : Combine:

- Flow cytometry : To assess apoptosis (Annexin V/PI staining) and cell-cycle arrest.

- Western blotting : Evaluate protein targets (e.g., Bcl-2, caspases) linked to sulfonamide-induced apoptosis.

- Molecular docking : Simulate interactions with potential targets (e.g., tubulin) using AutoDock Vina .

Methodological Notes

- Synthesis Optimization : Prioritize reproducibility by documenting reaction parameters (e.g., inert atmosphere, drying of solvents).

- Data Validation : Cross-verify computational results (DFT, docking) with experimental data to minimize model biases .

- Biological Replicates : Use ≥3 independent replicates in assays to ensure statistical robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.